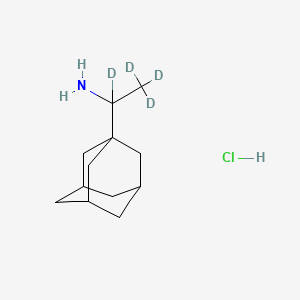

Rimantadine-d4 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/i1D3,8D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDFBJXRJWNAV-VQQQFJCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-Rimantadine-d4-Hydrochloride-in-Bioanalytical-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rimantadine-d4 Hydrochloride is the deuterium-labeled form of Rimantadine Hydrochloride, an antiviral agent.[1][2] In the realm of advanced scientific research, particularly in pharmaceutical and bioanalytical studies, precision and reliability are paramount. This compound serves as a crucial tool, primarily as an internal standard, in quantitative analyses using techniques like liquid chromatography-mass spectrometry (LC-MS).[3][4] This guide provides a comprehensive overview of this compound, its underlying scientific principles, and its practical application in a laboratory setting.

The parent compound, Rimantadine Hydrochloride, is a synthetic antiviral drug with a chemical structure of alpha-methyltricyclo[3.3.1.1/3.7]decane-1-methanamine hydrochloride.[5] It has been used for the prophylaxis and treatment of influenza A virus infections.[6][7] The deuterated form, where four hydrogen atoms have been replaced by deuterium, is chemically identical to the parent compound but has a slightly higher molecular weight.[2] This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard.[4]

This guide will delve into the physicochemical properties of this compound, explore the critical role of stable isotope-labeled internal standards in modern bioanalysis, and provide a detailed, field-proven protocol for its use in a typical pharmacokinetic study.

Physicochemical Properties and Synthesis

Core Structure and Properties

Rimantadine Hydrochloride is a derivative of adamantane, featuring a rigid, cage-like structure with an ethylamine side chain.[8] The hydrochloride salt form enhances its water solubility.[8] It typically appears as a white to off-white crystalline powder.[8]

| Property | Value | Source |

| Chemical Formula | C12H18D4ClN | [9] |

| Molecular Weight | 219.79 g/mol | [9] |

| Appearance | White to off-white crystalline powder | [8] |

| Solubility | Freely soluble in water | [5] |

| Storage Temperature | -20°C | [2] |

Synthesis Overview

The synthesis of Rimantadine Hydrochloride generally involves a multi-step process starting from adamantane precursors.[8] A common pathway includes the formation of a ketone, which is then converted to an oxime. Subsequent reduction of the oxime yields the amine group, followed by the formation of the hydrochloride salt.[8][10] The introduction of deuterium atoms to create this compound is a specialized process, often involving deuterated reagents during the synthesis.

The Critical Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, especially with LC-MS, an internal standard (IS) is added at a known concentration to calibration standards, quality control samples, and the unknown study samples.[11] The IS is used to correct for variability during the analytical process.[12]

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based bioanalysis.[11][13] Because a SIL-IS has nearly identical physicochemical properties to the analyte, it can effectively track the analyte through every step of the analysis, including:[11]

-

Sample Preparation: Compensating for losses during extraction, evaporation, and reconstitution.[4]

-

Chromatography: Co-eluting with the analyte, which helps to mitigate the effects of chromatographic variability.[14]

-

Ionization: Experiencing similar ionization efficiency in the mass spectrometer's source, which corrects for matrix effects (ion suppression or enhancement).[15]

The use of a SIL-IS like this compound significantly improves the accuracy, precision, and robustness of a bioanalytical method.[16]

Principle of Stable Isotope Dilution

The quantification using a SIL-IS is based on the principle of stable isotope dilution. The ratio of the mass spectrometric response of the analyte to the response of the known amount of the SIL-IS is used to determine the concentration of the analyte in the unknown sample. This ratiometric measurement is inherently more precise than relying on the absolute response of the analyte alone.

Caption: Workflow of Stable Isotope Dilution using an internal standard.

Mechanism of Action of the Parent Compound: Rimantadine

While the primary focus of this guide is on the analytical applications of this compound, understanding the mechanism of action of the parent compound provides valuable context. The antiviral activity of rimantadine is directed against the influenza A virus.[17] It targets the M2 protein, which functions as an ion channel.[6][17] By blocking this channel, rimantadine inhibits the uncoating of the virus within the host cell, a crucial step for the release of viral RNA and subsequent replication.[17][18]

Caption: Mechanism of action of Rimantadine against Influenza A virus.

Experimental Protocol: Quantification of Rimantadine in Plasma

This section provides a detailed protocol for the quantification of rimantadine in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

-

Rimantadine Hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Human Plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Rimantadine Hydrochloride and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Rimantadine Hydrochloride by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike the calibration standards.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the sensitivity of the mass spectrometer.

-

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards:

-

Spike blank human plasma with the appropriate working standard solutions of Rimantadine Hydrochloride to achieve a series of concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Typically, a 5% (v/v) spike is used to minimize matrix effects.

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, 750 ng/mL). These are prepared from a separate weighing of the reference standard if possible.

-

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate or microcentrifuge tubes.

-

Add 300 µL of the internal standard working solution in acetonitrile (e.g., 100 ng/mL this compound in acetonitrile) to each well. The acetonitrile will precipitate the plasma proteins.

-

Vortex the plate or tubes for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Rimantadine: m/z 180.2 -> 163.2Rimantadine-d4: m/z 184.2 -> 167.2 |

| Dwell Time | 100 ms |

| Collision Energy | Optimize for your instrument |

| Source Temperature | 500°C |

Data Analysis and Quantification

-

Integrate the peak areas for both the analyte (Rimantadine) and the internal standard (Rimantadine-d4) for all samples.

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Perform a linear regression analysis (typically with a 1/x² weighting) to obtain the equation of the line.

-

Use the regression equation to calculate the concentration of Rimantadine in the QC and unknown study samples based on their measured peak area ratios.

Bioanalytical Method Validation

For use in regulated studies, the described method must be validated according to guidelines from regulatory bodies such as the FDA or EMA.[19] Key validation parameters include selectivity, accuracy, precision, calibration curve, matrix effect, and stability.[19]

Pharmacokinetics of Rimantadine

Understanding the pharmacokinetic profile of rimantadine is essential for interpreting the data obtained from bioanalytical studies. Rimantadine is well-absorbed after oral administration, with peak plasma concentrations typically reached within 6 hours in healthy adults.[18][20] The elimination half-life is approximately 25 hours.[18] Studies in various populations have shown that factors such as age and liver function can influence the pharmacokinetics of rimantadine.[20][21][22] The bioavailability after an oral dose has been reported to be high.[23]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of rimantadine in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS analysis adheres to the best practices in modern bioanalytics, ensuring data of the highest quality and integrity.[24][25] The detailed protocol and foundational principles outlined in this guide provide researchers, scientists, and drug development professionals with the necessary knowledge to confidently implement this methodology in their own laboratories. The robust nature of stable isotope dilution techniques, exemplified by the use of this compound, is fundamental to advancing pharmaceutical research and development.[26][27]

References

- The Chemistry Behind Rimantadine Hydrochloride: Synthesis and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Rimantadine: Package Insert / Prescribing Information. (n.d.). Drugs.com.

- Rimantadine. (n.d.). Wikipedia.

- What is the mechanism of Rimantadine Hydrochloride?. (2024, July 17). Patsnap Synapse.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.

- RiMANTAdine Monograph for Professionals. (2025, April 15). Drugs.com.

- Rimantadine | C12H21N | CID 5071. (n.d.). PubChem - NIH.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc..

- A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). PMC - NIH.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). [No Source Found].

- Rimantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall.

- Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem.

- Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs. (n.d.). PubMed.

- Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. (2023, March 10). LCGC International.

- Can Rimantadine Hydrochloride be synthesized?. (n.d.). FAQ - Guidechem.

- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. (n.d.). Benchchem.

- Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease. (1987). Clinical Pharmacology & Therapeutics.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc..

- Safety and pharmacokinetics of rimantadine small-particle aerosol. (n.d.). PMC - NIH.

- Synthesis of rimantadine hydrochloride. (n.d.). PrepChem.com.

- Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease. (n.d.). [No Source Found].

- This compound | Stable Isotope. (n.d.). MedchemExpress.com.

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.

- Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. (2015, May 26). Analytical Chemistry - ACS Publications.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.

- Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).

- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (n.d.). BioPharma Services.

- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). [No Source Found].

- Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. (2019). PubMed.

- This compound | Stable Isotope. (n.d.). MedchemExpress.com.

- Label (rimantadine hydrochloride tablets). (n.d.). accessdata.fda.gov.

- Rimantadine Hydrochloride | C12H22ClN | CID 15165. (n.d.). PubChem.

- CAS No : 350818-67-6| Chemical Name : this compound. (n.d.). Pharmaffiliates.

- This compound. (n.d.). LGC Standards.

- CAS 350818-67-6 Rimantadine-[d4] Hydrochloride. (n.d.). BOC Sciences' Antiviral Lab.

- Rimantadine Hydrochloride-impurities. (n.d.). Pharmaffiliates.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Rimantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. nbinno.com [nbinno.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Page loading... [guidechem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biopharmaservices.com [biopharmaservices.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 15. youtube.com [youtube.com]

- 16. bioanalysis-zone.com [bioanalysis-zone.com]

- 17. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]

- 18. drugs.com [drugs.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. drugs.com [drugs.com]

- 21. Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease | Semantic Scholar [semanticscholar.org]

- 23. Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chromatographyonline.com [chromatographyonline.com]

- 26. texilajournal.com [texilajournal.com]

- 27. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Rimantadine-d4 Hydrochloride: Properties, Applications, and Methodologies for Advanced Research

This guide provides a comprehensive technical overview of Rimantadine-d4 Hydrochloride, a deuterated analog of the antiviral drug rimantadine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, mechanism of action, and critical applications of this isotopically labeled compound, with a particular focus on its role as an internal standard in quantitative mass spectrometry.

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical development and bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision.[1] this compound serves as a prime example of such a standard. By replacing four hydrogen atoms with deuterium, a stable, non-radioactive isotope, a molecule is created that is chemically almost identical to its parent drug, rimantadine.[2][3] This near-identical physicochemical behavior is the cornerstone of its utility, allowing it to co-elute with the analyte of interest during chromatographic separation and exhibit similar ionization efficiency in mass spectrometry.[4][5] The key difference lies in its increased mass, which allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This guide will explore the properties of this compound that make it an indispensable tool for robust and reliable bioanalytical method development.[1]

Physicochemical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is essential for its effective use in a laboratory setting. These properties dictate its solubility, stability, and handling requirements.

Chemical Structure and Identity

This compound is the deuterated form of rimantadine hydrochloride. The deuterium atoms are typically located on the methyl group of the ethylamine side chain attached to the adamantane core.[6][7]

Table 1: Chemical Identity of this compound

| Property | Value | Source(s) |

| Chemical Name | 1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride | [6][] |

| Synonyms | Rimantadine-d4 HCl, α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine-d3 Hydrochloride | [][9] |

| CAS Number | 350818-67-6 | [2][6][7] |

| Molecular Formula | C₁₂H₁₈D₄ClN | [2][][9] |

| Molecular Weight | 219.79 g/mol | [2][][9] |

| Unlabeled CAS Number | 1501-84-4 | [6] |

| Unlabeled Molecular Formula | C₁₂H₂₁N·HCl | [10] |

| Unlabeled Molecular Weight | 215.77 g/mol | [10] |

Physical and Chemical Characteristics

The physical properties of this compound are crucial for its proper storage and preparation for experimental use.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [7][9][10][11] |

| Melting Point | >300°C | [9][12] |

| Solubility | Soluble in DMSO and Methanol. The unlabeled form is freely soluble in water (50 mg/mL at 20°C). | [9][10][11] |

| Stability | Stable under recommended storage conditions. The unlabeled form is stable for at least 25 years at ambient temperature. | [13][14] |

| Storage Temperature | -20°C | [2][9][15] |

Mechanism of Action of the Parent Compound: Rimantadine

To appreciate the application of this compound, it is essential to understand the biological activity of its non-deuterated counterpart. Rimantadine is an antiviral drug that is active against influenza A virus.[10][16][17] Its mechanism of action, while not fully elucidated, is understood to involve the inhibition of the M2 protein of the influenza A virus.[10][18][19] The M2 protein is a proton-selective ion channel that is crucial for the viral replication cycle.[18][19] By blocking this channel, rimantadine prevents the uncoating of the virus and the subsequent release of viral RNA into the host cell's cytoplasm, thereby inhibiting viral replication at an early stage.[10][16][18]

Figure 1: Mechanism of action of rimantadine against the influenza A virus.

Pharmacokinetics of Rimantadine

While specific pharmacokinetic data for this compound is not extensively published due to its primary use as an analytical standard, the pharmacokinetics of the unlabeled rimantadine have been studied. After oral administration, rimantadine is well absorbed.[10][20] It is approximately 40% bound to plasma proteins.[10] The drug is extensively metabolized in the liver, with less than 25% of the dose excreted unchanged in the urine. The elimination half-life of rimantadine is approximately 25.5 to 32 hours. Studies in patients with chronic liver disease have shown that the pharmacokinetics of rimantadine are not significantly altered in cases of less severe disease.[21][22]

Application in Quantitative Analysis: A Methodological Approach

The primary and most critical application of this compound is as an internal standard for the quantification of rimantadine in biological matrices using mass spectrometry, often coupled with liquid chromatography (LC-MS).[1][4][23] The use of a deuterated internal standard is considered the gold standard in bioanalysis as it effectively compensates for variability in sample preparation, injection volume, and matrix effects.[1][4][5]

Experimental Workflow for Bioanalytical Quantification

The following is a generalized workflow for the quantification of rimantadine in a biological sample, such as plasma, using this compound as an internal standard.

Figure 2: General workflow for bioanalytical quantification using a deuterated internal standard.

Detailed Experimental Protocol

Objective: To quantify the concentration of rimantadine in human plasma using LC-MS with this compound as an internal standard.

Materials:

-

Human plasma samples

-

Rimantadine analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

Protein precipitation agent (e.g., ice-cold ACN)

-

LC-MS system (e.g., a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of rimantadine and this compound in methanol.

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of rimantadine.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of each plasma sample (unknowns, standards, and QCs), add 10 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

-

-

LC-MS Analysis:

-

Inject a small volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS system.

-

Liquid Chromatography: Use a suitable C18 column to separate rimantadine and this compound from other matrix components. A gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge ratio (m/z) transitions for both rimantadine and this compound (Selected Reaction Monitoring - SRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of rimantadine to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of rimantadine in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

Rimantadine Hydrochloride is classified as harmful if swallowed and causes skin and eye irritation.[24][25] It may also cause respiratory irritation.[24][25] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][25][26] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[12][26] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[25][27]

Table 3: Hazard Identification and Precautionary Measures

| Hazard Statement | Precautionary Statement | Source(s) |

| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. | [24][25] |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [24][25] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [24][25] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | [24][25] |

Conclusion

This compound is a vital tool for researchers and scientists in the field of pharmaceutical analysis. Its properties as a stable, isotopically labeled compound make it the ideal internal standard for the accurate and precise quantification of rimantadine in complex biological matrices.[1][4][5][23] A thorough understanding of its chemical properties, the mechanism of action of its parent compound, and the principles of its application in LC-MS-based bioanalysis is crucial for generating high-quality, reproducible data. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this compound in a research setting.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (URL: )

- The Indispensable Role of Deuterated Standards in Mass Spectrometry - Benchchem. (URL: )

- Label (rimantadine hydrochloride tablets)

- Deuterated Standards for LC-MS Analysis - ResolveMass Labor

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (URL: )

- This compound - Data Sheet - United St

- Pharmacokinetics and metabolism of rimantadine hydrochloride in mice and dogs - PMC. (URL: )

- Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease. (URL: )

- rimantadine hydrochloride. (URL: )

- Deuterated internal standards and bioanalysis by AptoChem. (URL: )

- Rimantadine (hydrochloride)

- This compound - MedchemExpress.com. (URL: )

- Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease. (URL: )

- This compound | Stable Isotope - MedchemExpress.com. (URL: )

- RiMANTAdine Monograph for Professionals - Drugs.com. (URL: )

- Rimantadine Hydrochloride | C12H22ClN | CID 15165 - PubChem. (URL: )

- This compound - LGC Standards. (URL: )

- CAS No : 350818-67-6| Chemical Name : this compound | Pharmaffili

- Long-term Stability of the Anti-Influenza A Compounds--Amantadine and Rimantadine. (URL: )

- Mechanism and toxicity of Rimantadine - ChemicalBook. (URL: )

- This compound - LGC Standards. (URL: )

- Rimantadine hydrochloride. (URL: )

- CAS 350818-67-6 Rimantadine-[d4] Hydrochloride - BOC Sciences. (URL: )

- Rimantadine | C12H21N | CID 5071 - PubChem - NIH. (URL: )

- CAS 350818-67-6 | this compound Supplier - Clinivex. (URL: )

- What is the mechanism of Rimantadine Hydrochloride?

- Rimantadine hydrochloride-SDS-MedChemExpress. (URL: )

- Rimantadine hydrochloride - Safety D

- Rimantadine - Wikipedia. (URL: )

- rimantadine - Drug Central. (URL: )

- Material Safety D

- 1 - Safety D

- This compound - LGC Standards. (URL: )

- Original synthesis of rimantadine (4).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. texilajournal.com [texilajournal.com]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 9. usbio.net [usbio.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Rimantadine hydrochloride [hclq.com]

- 12. Rimantadine hydrochloride - Safety Data Sheet [chemicalbook.com]

- 13. Long-term stability of the anti-influenza A compounds--amantadine and rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. clinivex.com [clinivex.com]

- 15. This compound | LGC Standards [lgcstandards.com]

- 16. Mechanism and toxicity of Rimantadine_Chemicalbook [chemicalbook.com]

- 17. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]

- 19. Rimantadine - Wikipedia [en.wikipedia.org]

- 20. drugs.com [drugs.com]

- 21. Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics of rimantadine hydrochloride in patients with chronic liver disease | Semantic Scholar [semanticscholar.org]

- 23. resolvemass.ca [resolvemass.ca]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. file.medchemexpress.com [file.medchemexpress.com]

- 26. chemicea.com [chemicea.com]

- 27. pccarx.com [pccarx.com]

Introduction: The Quintessential Role of a Labeled Internal Standard

An In-Depth Technical Guide to the Certificate of Analysis for Rimantadine-d4 Hydrochloride

This guide provides a comprehensive examination of the critical data and methodologies encapsulated within a Certificate of Analysis (CoA) for this compound. Designed for researchers, analytical scientists, and drug development professionals, this document elucidates the scientific principles behind the certification of a stable isotope-labeled internal standard, ensuring its fitness for purpose in rigorous analytical applications.

Rimantadine, an adamantane derivative, is an antiviral drug known for its activity against the influenza A virus.[1][2][3] Its mechanism involves the inhibition of the M2 proton ion channel, a crucial protein in the viral replication cycle that facilitates the uncoating of the virus within the host cell.[4][5][6] In the realm of pharmaceutical analysis, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, the precise quantification of the active pharmaceutical ingredient (API) in biological matrices is paramount.

This is where this compound (CAS No: 350818-67-6) becomes an indispensable tool.[7][8][9] As a stable isotope-labeled (SIL) analogue of rimantadine, it is chemically identical to the parent drug in its behavior during sample extraction and chromatographic separation. However, its increased mass due to the four deuterium atoms allows it to be distinguished by a mass spectrometer.[10][11] This property makes it the gold standard for use as an internal standard (IS) in isotope dilution mass spectrometry (ID-MS) assays, correcting for variability in sample preparation and instrument response to ensure highly accurate and precise quantification.[10][12][13] A robust Certificate of Analysis is the cornerstone of trust in this standard, validating its identity, purity, and isotopic integrity.

Core Physicochemical & Structural Data

A CoA begins with the unambiguous identification of the material. This section summarizes the fundamental properties of this compound, establishing the baseline for all subsequent analytical testing.

| Property | Value | Source(s) |

| Chemical Name | 1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride | [7][] |

| CAS Number | 350818-67-6 | [7][8][9] |

| Molecular Formula | C₁₂H₁₈D₄ClN | [9][][15] |

| Molecular Weight | 219.79 g/mol | [7][][15] |

| Appearance | White to off-white solid/crystalline powder | [6][9][15] |

| Solubility | Freely soluble in water | [6][16] |

| Storage | Typically -20°C, protected from light and moisture | [7][17] |

Chemical Structure:

The four deuterium atoms are strategically placed on the ethylamine side chain, a position that is synthetically accessible and typically stable against back-exchange under biological and analytical conditions.

The Anatomy of a Certificate of Analysis: A Multi-faceted Validation

A CoA is not a single result but a symphony of orthogonal analytical techniques, each providing a unique and confirmatory piece of evidence about the material's quality.

Identity Confirmation

The first and most critical question is: "Is the material what it claims to be?" Two primary spectroscopic techniques are employed to answer this.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides structural information through fragmentation patterns. For Rimantadine-d4, the analysis will target the mass of the molecular ion, accounting for the deuterium atoms.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Provides a detailed map of the proton environment in the molecule. For a deuterated standard, the ¹H NMR is used to confirm the absence of proton signals at the sites of deuteration, directly verifying the labeling position.

Purity Assessment

Purity analysis determines the percentage of the desired compound and identifies any impurities present.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile compounds. It separates the main component from any synthesis-related impurities or degradation products. A typical purity specification is >95% or >98%.[7]

-

Residual Solvents (GC-HS): Gas Chromatography with Headspace analysis is used to detect and quantify any organic solvents remaining from the synthesis and purification processes. Limits for residual solvents are strictly defined by pharmacopeial standards (e.g., USP <467>).

Isotopic Purity (Enrichment)

For a SIL standard, this is a crucial parameter. It measures the percentage of the molecules that contain the desired number of deuterium atoms.

-

Mass Spectrometry (MS): By examining the isotopic cluster of the molecular ion, the relative abundance of the d0, d1, d2, d3, and d4 species can be determined. High isotopic enrichment (typically >98%) is essential to prevent signal interference from the unlabeled analogue in sensitive bioanalytical assays. A sample CoA may show an isotopic enrichment of 98.32%.[15]

Quantitative Analysis (Assay)

While chromatographic purity measures the area-under-the-curve percentage, the assay determines the actual content or potency of the analyte by weight, often correcting for water and residual solvents. This is typically performed via a quantitative technique like qNMR (quantitative NMR) or mass balance calculation.

-

Water Content: Determined by Karl Fischer titration, this value is necessary for calculating the true concentration of the analyte when preparing stock solutions.

In-Depth Methodologies & Scientific Rationale

This section details the "how" and "why" behind the key analytical tests cited on the CoA.

Protocol: Identity and Isotopic Enrichment via Mass Spectrometry

Objective: To confirm the molecular weight of Rimantadine-d4 and determine its isotopic purity.

Methodology: Electrospray Ionization - Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of Rimantadine-d4 HCl is prepared in a suitable solvent, typically methanol or acetonitrile/water.

-

Infusion: The sample is directly infused into the ESI source of a mass spectrometer.

-

Ionization: ESI in positive ion mode is used. The amine group on rimantadine is readily protonated to form the [M+H]⁺ ion.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight) scans for the expected m/z (mass-to-charge ratio).

-

For unlabeled Rimantadine ([C₁₂H₂₁N]+H)⁺, the expected m/z is ~180.

-

For Rimantadine-d4 ([C₁₂H₁₇D₄N]+H)⁺, the expected m/z is ~184.

-

-

Data Interpretation & Causality:

-

Identity: The observation of a strong signal at m/z 184 confirms the mass of the deuterated compound.

-

Fragmentation: Tandem MS (MS/MS) can be performed by isolating the m/z 184 precursor ion and subjecting it to collision-induced dissociation (CID). The fragmentation pattern, such as the characteristic loss of ammonia (NH₃), results in product ions that confirm the adamantane core structure.[20] The mass of these fragments will be consistent with the deuterated side chain.

-

Isotopic Enrichment: A high-resolution scan of the m/z 184 region reveals the isotopic distribution. The peak intensity at m/z 180 (unlabeled), 181 (d1), etc., relative to the main peak at m/z 184, is used to calculate the isotopic purity. A low abundance of the m/z 180 ion is critical for its use as an internal standard to avoid contributing to the analyte signal.

-

Protocol: Structural Confirmation via ¹H NMR Spectroscopy

Objective: To confirm the chemical structure and verify the position of deuteration.

Methodology: Proton Nuclear Magnetic Resonance (¹H NMR)

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation & Causality:

-

Structural Confirmation: The spectrum is compared to a reference spectrum of unlabeled rimantadine.[21][22] The complex multiplet signals corresponding to the protons on the rigid adamantane cage should be present and match the reference.[23][24]

-

Verification of Deuteration: The key diagnostic feature is the significant reduction or complete absence of the proton signals corresponding to the ethylamine side chain. Specifically, the quartet for the α-proton and the doublet for the methyl group in unlabeled rimantadine will be absent in the Rimantadine-d4 spectrum. This directly confirms that the deuterium labeling has occurred at the intended positions. The consistency of the spectrum with the proposed structure is a primary criterion for release.[15]

-

Protocol: Chromatographic Purity via HPLC-UV

Objective: To separate and quantify the main component from potential impurities.

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

System Preparation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column.

-

Mobile Phase: A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[25] The specific gradient and composition are optimized to achieve good separation between the main peak and known impurities.

-

Sample Preparation: A precisely weighed amount of the standard is dissolved in the mobile phase or a compatible solvent.

-

Injection & Separation: The sample is injected onto the column. The nonpolar adamantane cage interacts with the C18 stationary phase, while the polar mobile phase carries it through the column. Impurities with different polarities will elute at different times.

-

Detection: A UV detector is often used. Although the adamantane structure lacks a strong chromophore, detection at low wavelengths (e.g., ~210 nm) is possible.

-

Data Interpretation & Causality:

-

Purity Calculation: The chromatogram shows peaks over time. The area of the main Rimantadine-d4 peak is compared to the total area of all peaks. The result is expressed as a percentage (Area %).

-

Impurity Identification: This method is crucial for detecting process-related impurities from the synthesis, such as starting materials (e.g., 1-acetyladamantane) or side-products (e.g., hydroxylated rimantadine).[16][26] The CoA ensures that these are below acceptable limits.

-

Conclusion: A Guarantee of Analytical Fidelity

The Certificate of Analysis for this compound is more than a mere data sheet; it is a rigorously validated passport that guarantees the identity, purity, and isotopic integrity of a critical analytical reagent. Each test, from spectroscopy to chromatography, provides an orthogonal layer of evidence, building a foundation of trust. For the scientist in drug development, this comprehensive characterization is non-negotiable. It ensures that when Rimantadine-d4 is used as an internal standard, the quantitative data generated in bioanalytical studies are accurate, precise, and defensible, ultimately contributing to the development of safe and effective medicines.

References

-

Wikipedia. (n.d.). Rimantadine. Retrieved January 15, 2026, from [Link]

-

Britannica. (2026, January 7). Rimantadine. Retrieved January 15, 2026, from [Link]

-

Fay, J. P., & Ivey, J. (1988). Measurement of Rimantadine in Plasma by Capillary Gas chromatography/mass Spectrometry With a Deuterium-Labeled Internal Standard. Clinical Chemistry, 34(8), 1597-9. Retrieved January 15, 2026, from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Rimantadine Hydrochloride?. Retrieved January 15, 2026, from [Link]

-

National Institutes of Health. (2020, June 10). Rimantadine. LiverTox - NCBI Bookshelf. Retrieved January 15, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Label (rimantadine hydrochloride tablets). accessdata.fda.gov. Retrieved January 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 350818-67-6| Chemical Name : this compound. Retrieved January 15, 2026, from [Link]

-

DrugBank. (n.d.). Rimantadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). Rimantadine Hydrochloride. Retrieved January 15, 2026, from [Link]

-

Cady, S. D., et al. (2011). Structural investigation of rimantadine inhibition of the AM2-BM2 chimera channel of influenza viruses. Structure, 19(9), 1349-1357. Retrieved January 15, 2026, from [Link]

-

MDPI. (2021). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Molecules, 26(11), 3234. Retrieved January 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Rimantadine Hydrochloride-impurities. Retrieved January 15, 2026, from [Link]

-

de Boever, E., & D'Hondt, M. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Pharmaceuticals, 13(6), 125. Retrieved January 15, 2026, from [Link]

-

Samanidou, V. F., et al. (2020). Trace analysis of rimantadine in human urine after dispersive liquid liquid microextraction followed by liquid chromatography-post column derivatization. Journal of Separation Science, 43(1), 236-244. Retrieved January 15, 2026, from [Link]

-

Fent, K., & Zaugg, S. D. (1987). Determination of Rimantadine and Its Hydroxylated Metabolites in Human Plasma and Urine. Journal of Chromatographic Science, 25(2), 86-90. Retrieved January 15, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Rimantadine Hydrochloride: Synthesis and Properties. Retrieved January 15, 2026, from [Link]

-

Brandán, S. A., et al. (2022). A combined study on structures and vibrational spectra of the antiviral rimantadine using SQMFF and DFT calculations. Heliyon, 8(8), e10102. Retrieved January 15, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Retrieved January 15, 2026, from [Link]

-

Brandán, S. A., et al. (2022). A combined study on structures and vibrational spectra of the antiviral rimantadine using SQMFF and DFT calculations. Heliyon, 8(8), e10102. Retrieved January 15, 2026, from [Link]

Sources

- 1. Rimantadine - Wikipedia [en.wikipedia.org]

- 2. Rimantadine | Influenza, Antiviral, Treatment | Britannica [britannica.com]

- 3. Mechanism and toxicity of Rimantadine_Chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]

- 5. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 12. Measurement of rimantadine in plasma by capillary gas chromatography/mass spectrometry with a deuterium-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isotopic standard | Sigma-Aldrich [sigmaaldrich.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. nbinno.com [nbinno.com]

- 17. clinivex.com [clinivex.com]

- 18. Rimantadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 19. Rimantadine Hydrochloride | C12H22ClN | CID 15165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Rimantadine hydrochloride(1501-84-4) 1H NMR spectrum [chemicalbook.com]

- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 23. mdpi.com [mdpi.com]

- 24. A combined study on structures and vibrational spectra of the antiviral rimantadine using SQMFF and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Trace analysis of rimantadine in human urine after dispersive liquid liquid microextraction followed by liquid chromatography-post column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pharmaffiliates.com [pharmaffiliates.com]

A-Z Technical Guide: Rimantadine-d4 Hydrochloride (CAS: 350818-67-6)

This in-depth guide provides a comprehensive technical overview of Rimantadine-d4 Hydrochloride, a deuterated analog of the antiviral drug Rimantadine. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, particularly as an internal standard in bioanalytical studies. We will explore its mechanism of action, physicochemical properties, and detailed protocols for its use, grounded in scientific integrity and practical expertise.

Introduction: The Significance of Deuterium Labeling

This compound is a stable isotope-labeled version of Rimantadine Hydrochloride, an antiviral agent effective against influenza A virus.[1][2][3] The strategic replacement of four hydrogen atoms with deuterium atoms imparts a higher molecular weight without significantly altering its chemical properties. This key feature makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS).[1]

The use of deuterated internal standards is a cornerstone of modern bioanalysis, particularly in pharmacokinetic and toxicokinetic studies.[4] By adding a known quantity of the deuterated standard to a biological sample, one can accurately quantify the non-labeled drug, compensating for variations in sample preparation, chromatographic separation, and mass spectrometric ionization.[5][6] This technique, known as isotope dilution mass spectrometry (IDMS), is renowned for its high precision and accuracy.[][8][9]

Mechanism of Action of the Parent Compound: Rimantadine

To appreciate the application of Rimantadine-d4 HCl, it is essential to understand the mechanism of its non-deuterated counterpart. Rimantadine inhibits the replication of the influenza A virus by targeting the M2 protein, a crucial ion channel.[10][11][12] This protein is responsible for the uncoating of the virus within the host cell, a critical step for the release of viral RNA and subsequent replication.[13][14][15] By blocking the M2 ion channel, rimantadine effectively halts the viral life cycle early in its stages.[12][16]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and application in analytical methods.

| Property | Value | Source(s) |

| Chemical Name | 1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride | [2] |

| CAS Number | 350818-67-6 | [17][18][19] |

| Molecular Formula | C₁₂H₁₈D₄ClN | [17][18] |

| Molecular Weight | 219.79 g/mol | [17][18][19] |

| Appearance | White to Off-White Solid | [1][17][18] |

| Storage Temperature | 2-8°C Refrigerator or -20°C | [2][3][17] |

| Purity | >95% (typically analyzed by HPLC) | [2][3] |

| Unlabeled CAS | 1501-84-4 (Rimantadine HCl) | [1][2][16] |

Synthesis and Characterization

The synthesis of this compound involves the introduction of deuterium atoms into the ethylamine side chain of the rimantadine molecule. While specific synthetic routes are often proprietary, a general approach involves the reductive amination of a deuterated precursor.

Characterization and quality control are paramount to ensure the identity, purity, and isotopic enrichment of the final product. The primary analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the positions of deuterium incorporation and assess the level of isotopic enrichment.

-

Mass Spectrometry (MS): To verify the molecular weight and confirm the isotopic distribution.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound.

Application as an Internal Standard in Bioanalysis

The primary and most critical application of this compound is its use as an internal standard in quantitative bioanalysis, typically employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing.[8][9] The deuterated standard is chemically identical to the analyte (the non-labeled drug) and thus exhibits the same behavior during sample extraction, chromatography, and ionization.[4][6] However, due to the mass difference, the analyte and the internal standard can be distinguished by the mass spectrometer. By measuring the ratio of the analyte to the internal standard, precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[5][]

Experimental Workflow for Quantitative Bioanalysis

The following section outlines a typical workflow for the quantification of rimantadine in a biological matrix (e.g., plasma) using this compound as an internal standard.

Caption: Workflow for the quantification of rimantadine using Rimantadine-d4 HCl.

Step-by-Step Experimental Protocol

This protocol provides a generalized framework for the development of a robust bioanalytical method. Optimization of specific parameters is crucial for achieving desired sensitivity and accuracy.

1. Preparation of Stock and Working Solutions:

- Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[20]

- Prepare a series of working solutions by diluting the stock solution to the desired concentrations for spiking into calibration standards and quality control (QC) samples.

2. Sample Preparation:

- To 100 µL of the biological matrix (plasma, urine, etc.), add a fixed volume of the this compound working solution.

- Perform protein precipitation by adding a water-miscible organic solvent like acetonitrile.[21]

- Vortex and centrifuge to pellet the precipitated proteins.

- Alternatively, for cleaner samples, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed.

3. LC-MS/MS Method Development:

- Chromatography: Utilize a C18 reversed-phase column for separation.[22][23][24] The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[21][25] A gradient elution is often employed to ensure good peak shape and resolution.

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the ion source parameters (e.g., capillary voltage, source temperature) for both rimantadine and this compound.

- Multiple Reaction Monitoring (MRM): Identify the precursor and product ion transitions for both the analyte and the internal standard. This provides high selectivity and sensitivity for quantification.

4. Method Validation:

- Validate the developed method according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Handling and Storage

Proper handling and storage are critical to maintain the chemical and isotopic integrity of this compound.

-

Storage: Store the compound in a tightly sealed container in a refrigerator (2-8°C) or freezer (-20°C) as recommended by the supplier.[2][3][17] Protect from moisture and light.[26][27]

-

Handling: Due to the hygroscopic nature of many deuterated compounds, it is advisable to handle them in a controlled environment, such as a glove box or under an inert atmosphere (e.g., nitrogen or argon), to prevent isotopic exchange with atmospheric moisture.[27][28][29] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound serves as an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its role as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of rimantadine in complex biological matrices. A thorough understanding of its properties, coupled with meticulous experimental design and execution, is key to leveraging its full potential in advancing pharmaceutical research.

References

-

Drugs.com. (n.d.). Rimantadine: Package Insert / Prescribing Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5071, Rimantadine. Retrieved from [Link]

-

Wikipedia. (n.d.). Rimantadine. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Rimantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Rimantadine Hydrochloride?. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 350818-67-6| Chemical Name : this compound. Retrieved from [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

-

PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

-

Britannica. (2025, December 13). Isotope dilution. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Label (rimantadine hydrochloride tablets). Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 350818-67-6 | Chemical Name : Rimantadine D4 HCl (ethyl D4). Retrieved from [Link]

-

Turkish Journal of Pharmaceutical Sciences. (2023, August 21). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]

-

Journal of Analytical Atomic Spectrometry. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Sensitive and Rapid LCMS/MS Method for the Estimation of recently approved Antiviral drugs Maribavir and Fostemsavir in spiked human plasma. Retrieved from [Link]

-

PubMed. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, August 22). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]

-

ScienceScholar. (2022, June 27). LC-MS/MS method development and validation for the determination of antiviral drug in human plasma. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15165, Rimantadine Hydrochloride. Retrieved from [Link]

-

Chromservis. (n.d.). Deuterated - Solvents, Reagents& Accessories. Retrieved from [Link]

-

Patsnap Synapse. (2024, June 14). What is Rimantadine Hydrochloride used for?. Retrieved from [Link]

-

ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Rimantadine Hydrochloride CAS 1501-84-4. Retrieved from [Link]

-

DrugBank Online. (n.d.). Rimantadine Hydrochloride. Retrieved from [Link]

-

Allied Academies. (2018, April 25). Recent advances in process development of antiviral agents targeting the influenza virus: Amantadine-Remantadine-derived pharmac. Retrieved from [Link]

-

Drugs.com. (2025, July 31). Rimantadine Uses, Side Effects & Warnings. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. osti.gov [osti.gov]

- 9. Isotope dilution - Wikipedia [en.wikipedia.org]

- 10. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Rimantadine - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]

- 13. drugs.com [drugs.com]

- 14. Rimantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Rimantadine Hydrochloride | C12H22ClN | CID 15165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. sciencescholar.us [sciencescholar.us]

- 22. turkjps.org [turkjps.org]

- 23. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rjptonline.org [rjptonline.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. chromservis.eu [chromservis.eu]

Introduction: The Role of Isotopic Labeling in Antiviral Research

An In-Depth Technical Guide to Rimantadine-d4 Hydrochloride

Rimantadine, an α-methyl derivative of amantadine, has been a subject of study for its antiviral properties, particularly against influenza A virus.[1][2] Its mechanism involves the inhibition of the viral M2 ion channel, a critical component in the viral uncoating process.[1][3][4] For researchers and drug development professionals, the accurate quantification of rimantadine in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies. This necessity drives the use of stable isotope-labeled internal standards, where this compound emerges as a critical analytical tool.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is designed for scientists and researchers, offering not just data, but the underlying rationale for its application and the experimental methodologies for its characterization and use. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[5]

Section 1: Core Molecular and Physical Profile

This compound is the deuterated analog of Rimantadine Hydrochloride. The strategic placement of four deuterium atoms on the ethylamine side chain results in a molecule that is chemically almost identical to the parent drug but is easily distinguishable by its mass.[6][7]

Chemical Identity

-

Chemical Name: 1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine, hydrochloride[6][7]

-

Appearance: White to off-white crystalline powder or solid.[1][9][10]

Structural Representation

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound. Data for the non-deuterated form is included for context where direct data for the deuterated analog is not published, as isotopic labeling has a negligible impact on these specific properties.

| Property | Value | Source |

| Molecular Formula | C₁₂D₄H₁₇N · HCl | [6][7][8] |

| Molecular Weight | 219.787 g/mol | [7][8] |

| Accurate Mass | 219.169 Da | [7] |

| Appearance | White to Off-White Solid | [9][10] |

| Purity (Typical) | >95% (via HPLC) | [7][11] |

| Melting Point | >300 °C (for non-deuterated form) | [12] |

| Solubility (Non-deuterated) | Water: Freely soluble (50 mg/mL at 20°C) | [1] |

| Methanol: Soluble | [13] | |

| Ethanol: 5 mg/mL | [4] | |

| DMSO: 50 mg/mL | [4] | |

| PBS (pH 7.2): 5 mg/mL | [4] |

Section 2: Stability, Storage, and Handling

The integrity of an analytical standard is foundational to the reliability of experimental results. Proper handling and storage are therefore not merely procedural but are central to maintaining the compound's validated state.

Recommended Storage Conditions

For long-term preservation of its chemical and isotopic purity, this compound should be stored under controlled conditions.

-

Storage Temperature: The recommended long-term storage temperature is -20°C.[7][11] For short-term use, storage at 2-8°C in a refrigerator is also acceptable.[9][10]

-

Container: Store in a tightly sealed container to prevent moisture uptake.

-

Environment: Protect from direct light.[6]

Chemical Stability

The adamantane scaffold imparts significant stability to the molecule. Studies on the non-deuterated parent compound, rimantadine hydrochloride, have demonstrated remarkable long-term stability, with full antiviral activity retained after storage for at least 25 years at ambient temperature.[14] This inherent stability is expected to be mirrored in the deuterated analog. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, suggesting that the deuterated positions are not a point of instability.

When preparing solutions, especially aqueous ones, it is advisable to use them fresh or store them at 2-8°C for a limited duration (typically not more than a day for aqueous solutions) to prevent potential degradation or microbial growth.[15]

Section 3: Analytical Characterization and Application Workflows

The primary application of this compound is as an internal standard for the quantitative analysis of rimantadine.[5] This section details the experimental workflows for its validation and use.

Rationale for Use as an Internal Standard

An ideal internal standard (IS) co-elutes with the analyte, exhibits similar extraction recovery and ionization efficiency, but is clearly distinguishable by the detector. Rimantadine-d4 HCl fulfills these criteria for mass spectrometry:

-

Co-elution: Deuterium substitution does not significantly alter the polarity or chromatographic behavior, ensuring it elutes at virtually the same retention time as unlabeled rimantadine.

-

Physicochemical Similarity: Extraction efficiency from complex matrices like plasma or urine is nearly identical to the analyte.[16][17]

-

Mass Distinction: The +4 Da mass difference provides a clear, unambiguous signal separation in the mass spectrometer, preventing cross-signal interference.

Caption: Logic of using Rimantadine-d4 as an internal standard.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

This protocol outlines a typical workflow for quantifying rimantadine in human plasma.

Objective: To determine the concentration of rimantadine in plasma samples using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Methodology:

-

Preparation of Standards and Samples:

-

Prepare a stock solution of Rimantadine-d4 HCl (Internal Standard, IS) in methanol at 100 µg/mL.

-

Prepare calibration curve standards by spiking known concentrations of unlabeled rimantadine into blank plasma.

-

For each 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of a 200 ng/mL IS working solution.

-

-

Sample Extraction (Protein Precipitation):

-

Causality: This step removes large proteins that would interfere with chromatography and MS analysis.[17]

-

To the 110 µL plasma mixture, add 300 µL of ice-cold acetonitrile (or methanol).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

Causality: A reversed-phase C18 column is used to retain the lipophilic adamantane moiety, separating it from more polar matrix components.

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting with high aqueous phase and ramping up the organic phase to elute the analyte.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Causality: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions (example):

-

Rimantadine: Q1: 180.2 m/z → Q3: 107.1 m/z

-

Rimantadine-d4: Q1: 184.2 m/z → Q3: 111.1 m/z

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Rimantadine/Rimantadine-d4) against the nominal concentration of the calibrators.

-

Determine the concentration of rimantadine in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Caption: Workflow for LC-MS/MS quantification of rimantadine.

Protocol: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is essential for verifying the chemical structure and confirming the location of isotopic labels.

Objective: To confirm the identity and isotopic labeling pattern of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Rimantadine-d4 HCl.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of Methanol-d4 or DMSO-d6) in a standard 5 mm NMR tube.

-

Causality: A deuterated solvent is used to avoid large solvent signals that would obscure the analyte's peaks in ¹H NMR.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Expected Observation: The spectrum will resemble that of unlabeled rimantadine hydrochloride, showing characteristic peaks for the adamantane cage protons and the remaining C-H proton on the ethylamine side chain.[18] Crucially, the signal corresponding to the methyl group (CH₃) in the unlabeled compound will be absent or significantly diminished, confirming deuteration at this position.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Observation: The spectrum will show signals for all carbon atoms. The carbon atoms directly bonded to deuterium will appear as multiplets (typically a triplet for a -CD₃ group) due to C-D coupling and will have a lower intensity compared to protonated carbons.

-

-

2D NMR (Optional):

-

Experiments like HSQC (Heteronuclear Single Quantum Coherence) can be run to definitively correlate proton and carbon signals, further confirming the precise location of the deuterium labels by identifying carbons that lack an attached proton.

-

References

-

U.S. Food and Drug Administration. Label (rimantadine hydrochloride tablets) - accessdata.fda.gov. [Link]

-

National Center for Biotechnology Information. Long-term Stability of the Anti-Influenza A Compounds--Amantadine and Rimantadine. Antiviral Res. 1998 Jun;38(3):213-5. [Link]

-

PubChem, National Center for Biotechnology Information. Rimantadine Hydrochloride. [Link]

-

Pharmaffiliates. CAS No : 350818-67-6| Chemical Name : this compound. [Link]

-

Drugs.com. RiMANTAdine Monograph for Professionals. [Link]

-

DrugBank. Rimantadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Hai cheng li qi carbon material co. LTD. Rimantadine hydrochloride. [Link]

-

Pharmaffiliates. CAS No : 350818-67-6 | Chemical Name : Rimantadine D4 HCl (ethyl D4). [Link]

-

National Center for Biotechnology Information. Trace analysis of rimantadine in human urine after dispersive liquid liquid microextraction followed by liquid chromatography-post column derivatization. J Sep Sci. 2020 Jan;43(2):475-482. [Link]

-

PubChem, National Center for Biotechnology Information. Rimantadine. [Link]

-

ResearchGate. Analytical Methods to Determine Anti-Influenza Drugs. [Link]

-

MDPI. Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. [Link]

-

National Center for Biotechnology Information. Structural investigation of rimantadine inhibition of the AM2-BM2 chimera channel of influenza viruses. [Link]

-

National Center for Biotechnology Information. Measurement of Rimantadine in Plasma by Capillary Gas chromatography/mass Spectrometry With a Deuterium-Labeled Internal Standard. Clin Chem. 1988 Aug;34(8):1597-9. [Link]

-

National Center for Biotechnology Information. Quantitative determination of rimantadine in human plasma and urine by GC-MS. Biomed Environ Mass Spectrom. 1987 Oct;14(10):549-53. [Link]

-

National Center for Biotechnology Information. Determination of rimantadine in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Mar 15;864(1-2):123-8. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. drugs.com [drugs.com]

- 3. Rimantadine Hydrochloride | C12H22ClN | CID 15165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. clinivex.com [clinivex.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Rimantadine hydrochloride [hclq.com]

- 14. Long-term stability of the anti-influenza A compounds--amantadine and rimantadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. Quantitative determination of rimantadine in human plasma and urine by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of rimantadine in rat plasma by liquid chromatography/electrospray mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rimantadine hydrochloride(1501-84-4) 1H NMR [m.chemicalbook.com]

Rimantadine-d4 Hydrochloride molecular weight and formula

An In-depth Technical Guide to Rimantadine-d4 Hydrochloride

This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, the scientific rationale for its use, and its critical application in quantitative bioanalysis. It is intended for researchers, scientists, and drug development professionals who require a stable, reliable internal standard for the accurate measurement of rimantadine in complex biological matrices.